4-bromo-2-fluoro-N,5-dimethylaniline
Description
4-Bromo-2-fluoro-N,5-dimethylaniline (C₈H₁₀BrFN, MW 219.08) is a halogenated aromatic amine with a bromine atom at position 4, a fluorine atom at position 2, a methyl group at position 5, and an N,N-dimethylamino group at position 1. This compound is synthesized via diazotization and bromination reactions, achieving a yield of 74% ().
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H9BrFN/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
InChI Key |
SXBIALABIKAUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-bromo-2-fluoro-N,5-dimethylaniline typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as zinc amalgam and hydrochloric acid (Clemmensen reduction).
Chemical Reactions Analysis
4-Bromo-2-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles in the presence of suitable reagents.
Scientific Research Applications
4-Bromo-2-fluoro-N,5-dimethylaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key differences between 4-bromo-2-fluoro-N,5-dimethylaniline and analogs lie in substituent positions and functional groups:
Electronic and Reactivity Differences
- Electron Effects : The fluorine atom at position 2 in the target compound enhances electrophilic substitution resistance compared to methyl-substituted analogs (e.g., 4-bromo-2,5-dimethylaniline). The N,N-dimethyl group increases electron density on the ring, contrasting with NH₂-containing derivatives .
- DNA Binding : Compounds like 2,6-dimethylaniline form DNA adducts via metabolic activation . The target compound’s fluorine and bromine substituents may alter metabolic pathways, reducing or redirecting DNA interaction compared to simpler dimethylanilines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
